molecular formula C17H14BrN3O4 B3038993 4-Bromo-2-methyl-3-((4-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one CAS No. 946386-49-8

4-Bromo-2-methyl-3-((4-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one

Cat. No.: B3038993
CAS No.: 946386-49-8
M. Wt: 404.2 g/mol
InChI Key: QXZATGLSLUUDCR-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-3-((4-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one is a useful research compound. Its molecular formula is C17H14BrN3O4 and its molecular weight is 404.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Bromo-1-(2,4-dinitrophenyl)-3-methyl-2-pyrazolin-5-one has been used in reactions with sodium salts of reactive methylene compounds and condensed with various reagents like hydrazine hydrate, phenyl hydrazine, hydroxylamine hydrochloride, urea, and thiourea to obtain 4-substituted heterocycles-5-pyrazolones (Youssef, 1984).
  • Studies have shown the conversion of alkyl 3-(4-nitro-phenylazo)-2-brom-2-butenoates to 4-alkoxy-3-methyl-4-morpholino-1-(4-nitro-phenyl)pyrazolin-5-ones, demonstrating the significance of bromo-substituted pyrazolin-5-ones in chemical transformations (Kirschke, Kuban, & Schulz, 1988).

Antimicrobial Properties

  • A series of 1-(2,4-dinitrophenyl)-3-(3-nitrophenyl)-5-(4-substituted phenyl)-2-pyrazolin-4-ones have been synthesized and screened for their antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobial agents (Mishra et al., 2007).

Antioxidant Activity

  • The antioxidant activity of thiazolyl–pyrazolone derivatives synthesized using 3-methyl-1-thiocarbamoyl-2-pyrazolin-5-one indicates the potential application of these compounds in addressing oxidative stress-related issues (Gaffer et al., 2017).

Potential in Biomedical Applications

  • Bromination of 4-(1, 3-diaryl-1H-pyrazol-4-yl) but-3-en-2-ones resulted in compounds that showed significant antibacterial and antifungal activities, suggesting their potential use in treating infectious diseases (Pundeer et al., 2013).
  • The electrochemically induced multicomponent transformation of certain compounds including 3-(4-bromophenyl)isoxazol-5(4H)-one has shown potential in biomedical applications, particularly for the regulation of inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).

Neuroprotective Properties

  • Edaravone, a free radical scavenger derived from 3-methyl-1-phenyl-2-pyrazolin-5-one, has demonstrated neuroprotective effects against retinal damage, suggesting its application in retinal disease treatment (Inokuchi et al., 2009).

Properties

IUPAC Name

4-bromo-1-methyl-5-[(4-nitrophenoxy)methyl]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O4/c1-19-15(11-25-14-9-7-13(8-10-14)21(23)24)16(18)17(22)20(19)12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZATGLSLUUDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901132576
Record name 4-Bromo-1,2-dihydro-1-methyl-5-[(4-nitrophenoxy)methyl]-2-phenyl-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946386-49-8
Record name 4-Bromo-1,2-dihydro-1-methyl-5-[(4-nitrophenoxy)methyl]-2-phenyl-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946386-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,2-dihydro-1-methyl-5-[(4-nitrophenoxy)methyl]-2-phenyl-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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